molecular formula C11H10ClFO2 B7876647 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid

1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid

Cat. No.: B7876647
M. Wt: 228.65 g/mol
InChI Key: YFQUMKGMXGMINF-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C11H10ClFO2. It is a derivative of cyclobutanecarboxylic acid, featuring a chloro and fluoro substituent on the phenyl ring. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid can be synthesized through several synthetic routes, including:

  • Friedel-Crafts Acylation: This method involves the acylation of 2-chloro-4-fluorobenzene with cyclobutanecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Suzuki-Miyaura Coupling: This cross-coupling reaction involves the reaction of 2-chloro-4-fluorophenylboronic acid with cyclobutanecarboxylic acid under palladium-catalyzed conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

  • Substitution: Substitution reactions can occur at the chloro and fluoro positions on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as hydroxide (OH-) and amine (NH3) under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acid derivatives.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems and as a tool in biochemical assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid exerts its effects depends on its specific application

Comparison with Similar Compounds

1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:

  • 1-(4-Chloro-3-fluorophenyl)cyclobutanecarboxylic acid: This compound has a similar structure but with a different arrangement of the chloro and fluoro substituents on the phenyl ring.

  • 1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid: This compound features a cyclohexane ring instead of a cyclobutane ring, leading to different chemical properties and reactivity.

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO2/c12-9-6-7(13)2-3-8(9)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQUMKGMXGMINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=C(C=C2)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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